3-({[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoic acid
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Overview
Description
3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that features a thiazole ring, a benzimidazole ring, and a benzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylbenzimidazole with thiourea in the presence of iodine to form the benzimidazole-thiazole intermediate . This intermediate is then reacted with 3-aminobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The benzimidazole ring can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the benzimidazole ring can yield amines .
Scientific Research Applications
3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the thiazole ring but lacks the benzimidazole and benzoic acid moieties.
Benzimidazole: Contains the benzimidazole ring but lacks the thiazole and benzoic acid moieties.
Thiazolo[3,2-a]benzimidazole: Similar structure but with different substitution patterns.
Uniqueness
3-({2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOIC ACID is unique due to its combination of the thiazole, benzimidazole, and benzoic acid moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14N4O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[[2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H14N4O3S/c24-17(21-13-5-3-4-12(8-13)19(25)26)10-23-15-7-2-1-6-14(15)22-18(23)16-9-20-11-27-16/h1-9,11H,10H2,(H,21,24)(H,25,26) |
InChI Key |
PZJCCTKSDQBTBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CN=CS4 |
Origin of Product |
United States |
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